3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
Description
3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazinone core, substituted with a 2,5-dimethylbenzylthio group and a 4-ethoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-19-9-7-18(8-10-19)23-12-11-22-20(21(23)24)26-14-17-13-15(2)5-6-16(17)3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUTVYICUHAMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-dimethylbenzylthio group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrazinone core.
Attachment of the 4-ethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazinone core or the aromatic substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((2,5-dimethylbenzyl)thio)-1-phenylpyrazin-2(1H)-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-((2,5-dimethylbenzyl)thio)-1-(4-methoxyphenyl)pyrazin-2(1H)-one: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
3-((2,5-dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of both the 2,5-dimethylbenzylthio and 4-ethoxyphenyl groups, which confer distinct chemical and biological properties
Biological Activity
3-((2,5-Dimethylbenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features a pyrazinone core with a thioether substituent and an ethoxyphenyl group. Its unique structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The thioether group is crucial for binding interactions, which may modulate enzyme activities or receptor functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Effects : Preliminary data reveal that it may induce apoptosis in cancer cell lines, suggesting its role in cancer therapy.
Antioxidant Activity
A study demonstrated that the compound significantly reduced oxidative stress markers in vitro. The half-maximal inhibitory concentration (IC50) was found to be approximately 45 µM, indicating a promising antioxidant potential.
Antimicrobial Activity
In antimicrobial assays, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as other pyrazinones and thioether derivatives, this compound shows superior biological activity profiles in terms of antioxidant and antimicrobial effects.
| Compound Name | Antioxidant IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | 45 | 32 |
| Similar Compound A | 60 | 64 |
| Similar Compound B | 50 | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
